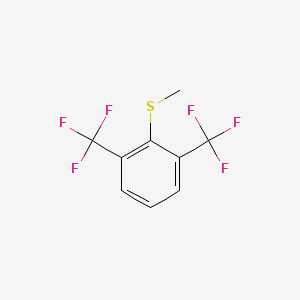
2,6-Bis(trifluoromethyl)thioanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)thioanisole is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring and a thioether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)thioanisole typically involves the introduction of trifluoromethyl groups onto a thioanisole backbone. One common method involves the reaction of 2,6-dibromoanisole with trifluoromethylthiolate anion under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trifluoromethyl)thioanisole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The trifluoromethyl groups can be reduced under specific conditions to form corresponding methyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)thioanisole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trifluoromethyl)thioanisole in chemical reactions involves the activation of the thioether group and the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the reactivity of the compound, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(trifluoromethyl)aniline
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,5-Bis(trifluoromethyl)thiophene
Uniqueness
2,6-Bis(trifluoromethyl)thioanisole is unique due to the presence of both trifluoromethyl groups and a thioether functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H6F6S |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6S/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3 |
Clave InChI |
FHCJMRNRIFNQAS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















